molecular formula C17H14F3N5O4S B15007375 N-(6-nitro-1,3-benzothiazol-2-yl)-N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine

N-(6-nitro-1,3-benzothiazol-2-yl)-N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine

Cat. No.: B15007375
M. Wt: 441.4 g/mol
InChI Key: DEEBWAGCXUXKRT-UHFFFAOYSA-N
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Description

N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine is a complex organic compound that features both benzothiazole and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine is unique due to the presence of both benzothiazole and trifluoromethylphenyl moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14F3N5O4S

Molecular Weight

441.4 g/mol

IUPAC Name

N'-(6-nitro-1,3-benzothiazol-2-yl)-N-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine

InChI

InChI=1S/C17H14F3N5O4S/c18-17(19,20)10-2-4-12(14(8-10)25(28)29)21-6-1-7-22-16-23-13-5-3-11(24(26)27)9-15(13)30-16/h2-5,8-9,21H,1,6-7H2,(H,22,23)

InChI Key

DEEBWAGCXUXKRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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